

# The Physiological Significance of RNA Cytidine Acetylation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

Cat. No.: *B8117531*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in non-coding RNAs like tRNA and rRNA, its presence and function in messenger RNA (mRNA) have unveiled a new layer of epitranscriptomic control. This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), plays a pivotal role in modulating mRNA stability and translation efficiency. Dysregulation of ac4C levels is increasingly linked to a spectrum of human diseases, most notably cancer, where it influences oncogene expression and therapeutic resistance. This technical guide provides an in-depth overview of the discovery, molecular mechanisms, and physiological relevance of RNA cytidine acetylation. It includes a compilation of quantitative data, detailed experimental protocols for ac4C detection, and visual representations of key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development.

## Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is an ancient RNA modification, first discovered in the 1960s, that is conserved across all domains of life.<sup>[1][2][3]</sup> It involves the addition of an acetyl group to the N4 position of a cytidine residue within an RNA molecule. In eukaryotes, this modification is predominantly found in tRNA (tRNA-Ser and tRNA-Leu) and 18S rRNA, where it contributes to

structural stability and proper biogenesis.[2] More recently, transcriptome-wide mapping has revealed the dynamic presence of ac4C in mRNAs, opening a new frontier in the study of post-transcriptional gene regulation.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its orthologs (e.g., Kre33 in yeast).[5][6] NAT10 is a multifunctional enzyme with both RNA acetyltransferase and protein lysine acetyltransferase activities.[7][8] Its role in modifying mRNA has profound implications for cellular physiology, influencing processes from stem cell self-renewal to stress responses and disease progression.[9][10][11]

## The Molecular Mechanism of ac4C in mRNA Metabolism

The primary function of ac4C modification in mRNA is the enhancement of its stability and the promotion of its translation.[4][12][13][14][15][16]

- **Enhanced mRNA Stability:** The presence of ac4C, particularly within the coding sequence (CDS), is associated with a significant increase in mRNA half-life.[4][12][15] By acetylating target transcripts, NAT10 protects them from degradation, leading to an overall increase in their abundance.[12][15] This stabilization is a key mechanism by which ac4C regulates the expression of critical genes, including pluripotency factors and oncogenes.[11][17]
- **Promoted Translation Efficiency:** ac4C modification acts as a translational enhancer. Studies have shown that acetylated mRNAs are translated more efficiently both in vitro and in vivo.[4][14] Analysis of ac4C peak locations reveals an enrichment for cytidine in the wobble position of codons.[4][12] This suggests that ac4C may optimize decoding by the ribosome, similar to its role in ensuring translational fidelity in bacterial tRNA.[4][14]
- **Position-Dependent Effects:** The functional outcome of ac4C modification can depend on its location within the mRNA transcript. While ac4C in the CDS robustly promotes translation elongation, its presence within the 5'-untranslated region (5'-UTR) can inhibit translation initiation.[18][6]

## Core Regulatory Enzyme: N-acetyltransferase 10 (NAT10)

NAT10 is the sole enzyme known to catalyze ac4C on RNA in eukaryotes.[18][16][19] It functions as an ATP-dependent RNA acetyltransferase and possesses distinct domains for RNA binding and catalysis.[5] For its activity on specific RNA substrates, NAT10 often requires adapter proteins. For instance, THUMP1 assists in the acetylation of tRNA.[18][20] While NAT10's primary role in the context of this guide is RNA acetylation, it also functions as a protein lysine acetyltransferase, with targets including histones and the tumor suppressor p53, adding complexity to its regulatory functions.[7][21]

## Physiological and Pathological Roles

The dynamic regulation of mRNA acetylation by NAT10 is crucial for a wide array of biological processes and is implicated in numerous diseases.

### Normal Physiological Processes

- **Stem Cell Fate and Development:** NAT10 expression is positively correlated with pluripotency.[11] It maintains the self-renewal of human embryonic stem cells (hESCs) by acetylating and stabilizing the mRNA of core pluripotency factors, such as OCT4.[3][11][22][23] Depletion of NAT10 leads to the decay of these key transcripts and prompts spontaneous differentiation.[3][11]
- **Stress Response:** Under conditions of cellular stress, such as oxidative stress, ac4C-modified mRNAs are enriched in stress granules—cytoplasmic aggregates of non-translating mRNAs and proteins.[10][17][24] This suggests a role for ac4C in triaging specific mRNAs for storage or regulated translation during the stress response.[10][24]
- **Other Processes:** ac4C modification and NAT10 are also involved in spermatogenesis, oogenesis, embryonic development, cellular senescence, and bone remodeling.[9][25]

### Role in Disease

- **Cancer:** Upregulation of NAT10 is a common feature in many cancers, including colorectal, gastric, bladder, and liver cancers, and often correlates with poor prognosis.[8][9][17][19] NAT10-mediated ac4C modification promotes tumorigenesis by increasing the stability and translation of key oncogenic mRNAs.[13][19][26] This leads to the activation of cancer-promoting signaling pathways, enhanced cell proliferation, metastasis, and resistance to chemotherapy.[8][17][19]

- Autoimmune and Inflammatory Disorders: Dysregulation of NAT10 is associated with autoimmune diseases like rheumatoid arthritis, where it modulates immune responses through RNA acetylation.[27]
- Viral Infections: ac4C modification has been shown to play a pivotal role in the lifecycle of certain viruses by enhancing the stability and expression of viral RNA.[9][25]

## Quantitative Data on ac4C Modification

The following tables summarize quantitative findings from various studies on RNA cytidine acetylation, providing a basis for comparison of its effects on mRNA metabolism.

Target RNA	Experimental System	Method	Observed Effect on Stability	Quantitative Change	Reference
Bulk acetylated mRNA	Human HeLa Cells	BRIC-seq	Increased mRNA stability	Significantly longer half-life compared to non-acetylated transcripts	[15]
OCT4 mRNA	Human Embryonic Stem Cells	Actinomycin D chase	Increased mRNA stability	NAT10 inactivation promoted transcript decay	[3][11]
KIF23 mRNA	Colorectal Cancer Cells	Actinomycin D chase	Increased mRNA stability	NAT10 knockdown decreased KIF23 mRNA half-life	[1][9]
TNC mRNA	Gastric Cancer Cells	Actinomycin D chase	Increased mRNA stability	NAT10 knockdown decreased TNC mRNA half-life	[28][29]
COL5A1 mRNA	Gastric Cancer Cells	mRNA decay assay	Increased mRNA stability	NAT10 extended the half-life of COL5A1 mRNA	[5]

Table 1: Effect of ac4C on mRNA Stability. This table presents data on how ac4C modification, primarily through the action of NAT10, enhances the stability of target mRNAs across different cellular contexts.

Target/System	Experimental Approach	Observed Effect on Translation	Quantitative Change	Reference
Acetylated reporter mRNA	In vitro translation assay	Enhanced translation	Robustly stimulated translation, particularly with ac4C at wobble positions	[4][14]
Acetylated transcripts	Polysome Profiling in HeLa Cells	Enhanced translation	Higher translation efficiency in WT cells; significantly decreased upon NAT10 depletion	[15]
KIF23 mRNA	Western Blot	Increased protein expression	NAT10 overexpression increased KIF23 protein levels	[1][9]
TNC mRNA	Western Blot	Increased protein expression	NAT10 knockdown decreased TNC protein levels	[28][29]

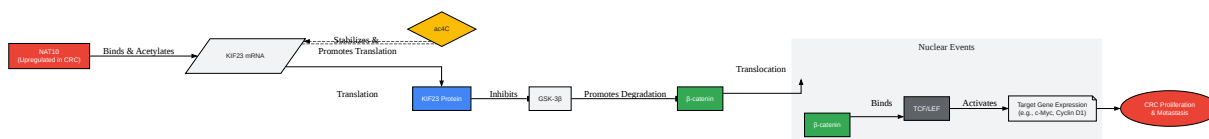
Table 2: Effect of ac4C on Translation Efficiency. This table highlights findings that demonstrate the role of ac4C in promoting the efficient translation of modified mRNAs into proteins.

RNA Species	Cellular Context	Method	Stoichiometry / Detection Rate	Reference
18S rRNA (nt 1842)	Human HeLa Cells	RedaC:T-seq	~25% C:T mismatch rate at a ~100% acetylated site	[27]
18S rRNA	Human HeLa Cells	RetraC:T	Approached stoichiometric detection (~100% C:T mismatch rate)	[16]
Bulk mRNA	Human Embryonic Stem Cells	LC-MS/MS	Noticeable ac4C modifications detected across the transcriptome	[11][23]
MVC Viral RNA	Infected Cells	LC-MS/MS	~0.7% of cytidine residues were ac4C modified	[22]

Table 3: Stoichiometry and Detection of ac4C. This table provides data on the abundance and detection efficiency of ac4C on different RNA molecules, illustrating the challenges and advancements in quantitative mapping.

## Key Signaling Pathways Involving NAT10/ac4C

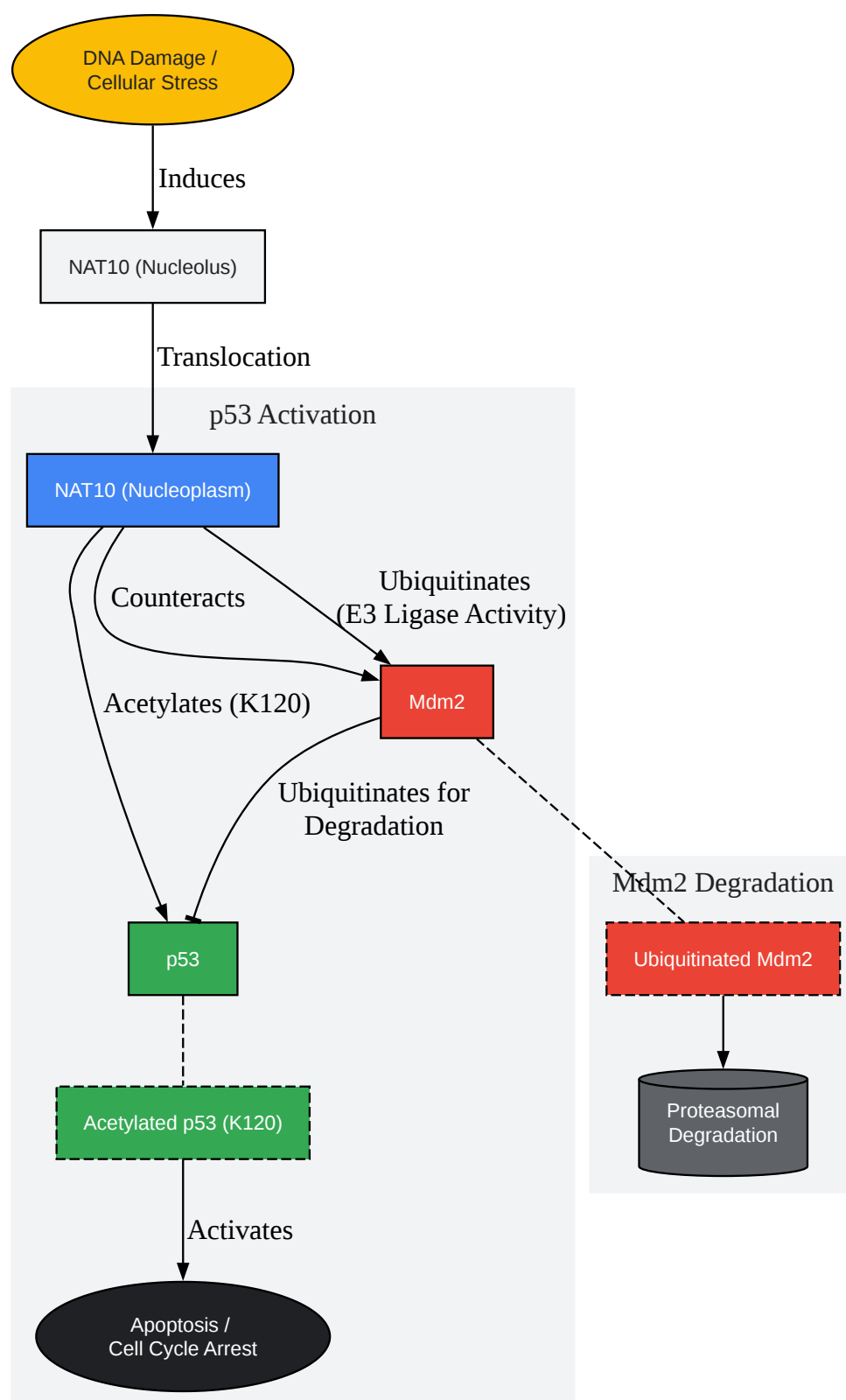
NAT10 and its ac4C modification are integrated into several critical signaling pathways that regulate cell fate and disease progression.



[Click to download full resolution via product page](#)

Caption: NAT10 promotes colorectal cancer (CRC) by acetylating KIF23 mRNA, leading to Wnt/ $\beta$ -catenin pathway activation.[1][9][30]





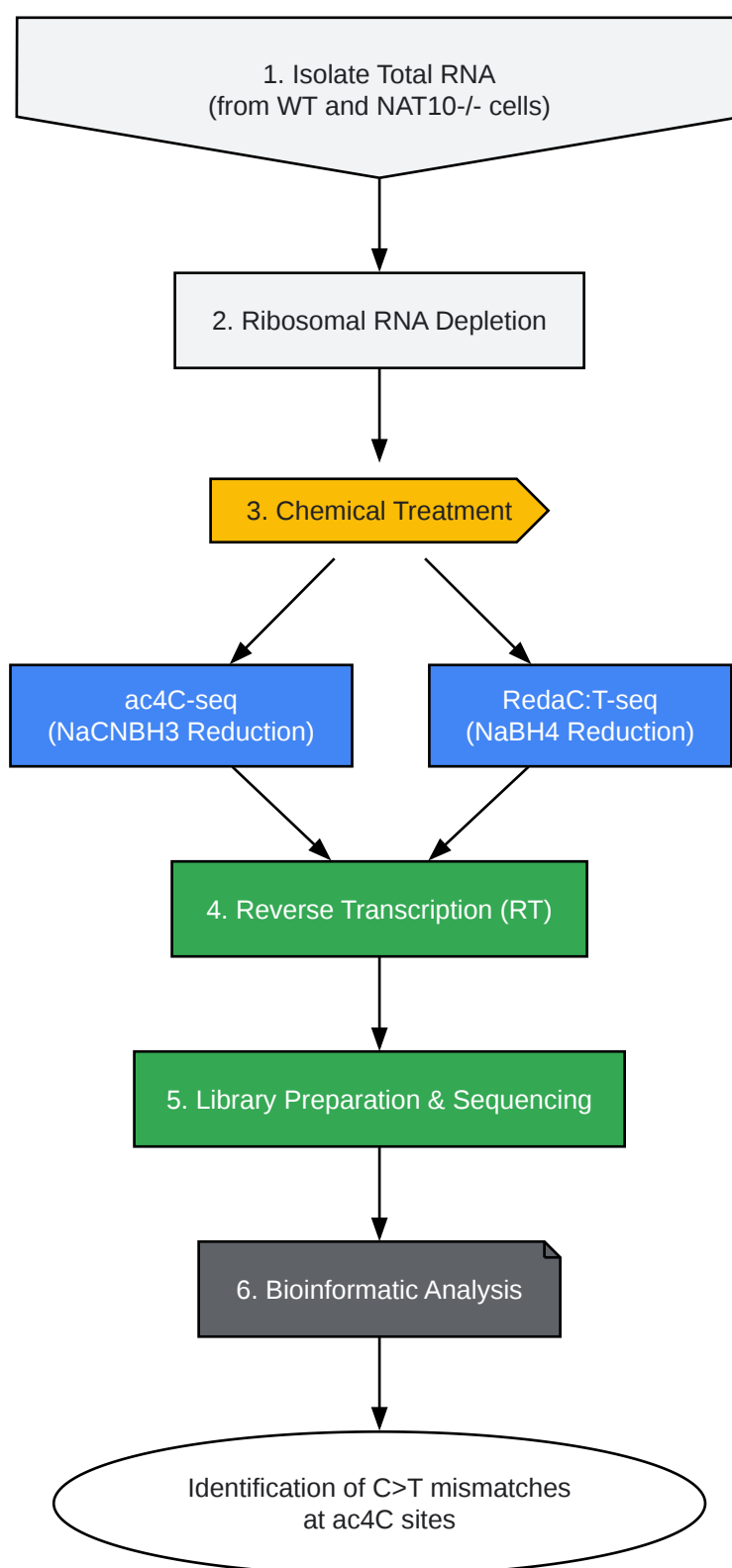
[Click to download full resolution via product page](#)

Caption: Upon DNA damage, NAT10 translocates to the nucleoplasm to activate p53 by acetylating it and promoting Mdm2 degradation.[\[5\]](#)[\[7\]](#)[\[10\]](#)[\[21\]](#)

## Experimental Protocols and Methodologies

Accurate detection and mapping of ac4C are paramount to understanding its function. Several key techniques have been developed for this purpose.

## Workflow for ac4C Detection and Mapping



[Click to download full resolution via product page](#)

Caption: General workflow for single-nucleotide resolution mapping of ac4C using chemical modification and sequencing.

## Detailed Protocol: RedaC:T-seq

This protocol details a method for mapping ac4C at base resolution using sodium borohydride ( $\text{NaBH}_4$ )-induced reduction, which causes a C>T transition at ac4C sites during reverse transcription.[\[13\]](#)[\[31\]](#)

### I. RNA Preparation and Ribodepletion (Day 1)

- **Isolate Total RNA:** Extract high-quality total RNA from both wild-type (WT) and NAT10 knockout ( $\text{NAT10}^{-/-}$ ) cells using a standard Trizol-based method. The  $\text{NAT10}^{-/-}$  sample serves as a crucial negative control to minimize false positives.[\[31\]](#)
- **DNase Treatment:** Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using an acid-phenol:chloroform extraction followed by ethanol precipitation.[\[31\]](#)
- **Ribosomal RNA (rRNA) Depletion:** Remove abundant rRNA from 1-5  $\mu\text{g}$  of total RNA using a commercial rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit) according to the manufacturer's instructions.[\[31\]](#)
- **Purify Ribodepleted RNA:** Clean up the ribodepleted RNA using RNAClean XP beads and quantify the final RNA concentration. Verify rRNA removal efficiency using a Bioanalyzer.[\[31\]](#)

### II. $\text{NaBH}_4$ Reduction and RNA Fragmentation (Day 2)

- **Chemical Reduction:**
  - For each sample (WT and  $\text{NAT10}^{-/-}$ ), prepare a 20  $\mu\text{L}$  reaction containing up to 1  $\mu\text{g}$  of ribodepleted RNA.
  - Add 5  $\mu\text{L}$  of 5x Borate Buffer (250 mM Boric acid, 375 mM NaCl, pH 8.0).
  - Add 2.5  $\mu\text{L}$  of freshly prepared 200 mM  $\text{NaBH}_4$  in 10 mM NaOH.
  - Incubate at 55°C for 1 hour.[\[32\]](#)

- RNA Purification: Purify the reduced RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) and elute in nuclease-free water.
- RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using a fragmentation buffer (e.g., Magnesium-based buffer) and heat incubation (e.g., 94°C for 5-8 minutes). Immediately stop the reaction on ice.

### III. Library Construction and Sequencing (Day 3-4)

- End Repair and Adapter Ligation: Perform end-repair on the fragmented RNA, followed by ligation of a 3' adapter.
- Reverse Transcription (RT): Perform reverse transcription using a primer complementary to the 3' adapter. The NaBH<sub>4</sub>-reduced ac4C (tetrahydro-ac4C) will cause the reverse transcriptase to misincorporate an adenosine, leading to a C>T signature in the final sequence.[\[31\]](#)
- Second Adapter Ligation and Amplification: Ligate the 5' sequencing adapter to the cDNA and perform PCR amplification to generate the final sequencing library.
- Sequencing: Sequence the prepared libraries on an Illumina platform.

### IV. Bioinformatic Analysis

- Read Mapping: Align the sequencing reads to the reference genome using a splice-aware aligner like STAR.[\[14\]](#)
- Variant Calling: Identify single nucleotide variants (SNVs), specifically C>T mismatches, in the mapped reads for both WT and NAT10<sup>-/-</sup> samples.
- Identify ac4C Sites: True ac4C sites are identified as positions with a significantly higher C>T mismatch rate in the WT sample compared to the NAT10<sup>-/-</sup> control.[\[31\]](#)

## Protocol Principles: ac4C-seq

ac4C-seq is an alternative method that uses sodium cyanoborohydride (NaCNBH<sub>3</sub>) under acidic conditions to reduce ac4C.[\[14\]\[33\]\[34\]\[35\]](#) This also results in a modified base that is read as a 'T' during reverse transcription.[\[18\]\[14\]](#) The workflow is similar to RedaC:T-seq but

includes a crucial control: a sample pre-treated with mild alkali to deacetylate the RNA before reduction.[18] A true ac4C site will show a high C>T mismatch rate in the reduced sample, which is abrogated in both the mock-treated and the deacetylated controls.[18]

## Protocol Principles: RNA Stability Assay (BRIC-seq)

To quantitatively measure the effect of ac4C on mRNA half-life, Bromouridine (BrU) Immunoprecipitation Chase and deep sequencing (BRIC-seq) can be employed.[20][36][37]

- **Metabolic Labeling:** Cells (e.g., WT and NAT10<sup>-/-</sup>) are pulse-labeled with a uridine analog, 5'-bromo-uridine (BrU), which is incorporated into newly transcribed RNA.[37]
- **Chase:** The BrU-containing medium is replaced with normal medium, and cells are harvested at multiple time points (e.g., 0, 4, 8, 12 hours).
- **Immunoprecipitation:** BrU-labeled RNAs are specifically immunoprecipitated from total RNA using an anti-BrdU antibody.[37]
- **Sequencing and Analysis:** The amount of each BrU-labeled transcript remaining at each time point is quantified by high-throughput sequencing. The decay rate and half-life for each transcript are then calculated by fitting the data to an exponential decay model.[36]

## Conclusion and Future Directions

RNA cytidine acetylation is a fundamental epitranscriptomic mark with profound effects on gene expression. Its role in enhancing mRNA stability and translation efficiency places its writer enzyme, NAT10, at the nexus of critical cellular pathways in both health and disease. The clear link between elevated NAT10 activity and cancer progression has positioned it as a promising therapeutic target. The development of specific inhibitors, such as Remodelin, underscores the potential for targeting this pathway in oncology and other diseases.[1][30]

Future research will likely focus on several key areas: identifying the "reader" proteins that recognize ac4C to mediate its downstream effects, discovering potential "eraser" enzymes that might reverse the modification, and further elucidating the context-specific cofactors that guide NAT10 to its diverse mRNA targets. Continued refinement of detection methods will be crucial for mapping low-stoichiometry ac4C sites and understanding their dynamic regulation. A

deeper understanding of the ac4C epitranscriptome will undoubtedly open new avenues for diagnostic and therapeutic innovation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acetyltransferase NAT10 regulates the Wnt/ $\beta$ -catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyltransferase 10 Promotes Gastric Cancer Progression by Mediating the N4-Acetylcytidine Modification of Lactate Dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10-mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyltransferase NAT10 regulates the Wnt/ $\beta$ -catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAT10 regulates p53 activation through acetylating p53 at K120 and ubiquitinating Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/ $\beta$ -catenin signaling pathway and enhances chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 21. NAT10 regulates p53 activation through acetylating p53 at K120 and ubiquitinating Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. rna-seqblog.com [rna-seqblog.com]
- 26. GitHub - dsturg/RedaCT-Seq: Reduction of ac4C and NaBH4 sequencing [github.com]
- 27. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NAT10 promotes gastric cancer progression by enhancing the N4-acetylcytidine modification of TNC mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Acetyltransferase NAT10 regulates the Wnt/ $\beta$ -catenin signaling pathway to promote colorectal cancer progression via ac<sup>4</sup>C acetylation of KIF23 mRNA - ProQuest [proquest.com]



- 31. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 35. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Analysis of RNA decay factor mediated RNA stability contributions on RNA abundance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Physiological Significance of RNA Cytidine Acetylation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117531#physiological-relevance-of-rna-cytidine-acetylation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)